molecular formula C8H12ClF2NO2 B6162354 methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride CAS No. 2097974-61-1

methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride

Cat. No.: B6162354
CAS No.: 2097974-61-1
M. Wt: 227.6
InChI Key:
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Description

Methyl 7,7-difluoro-3-azabicyclo[410]heptane-6-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of fluorinating agents to introduce the fluorine atoms into the molecule. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological systems and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure contribute to its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
  • Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness

Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

2097974-61-1

Molecular Formula

C8H12ClF2NO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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